molecular formula C19H20FN5OS B2856881 1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852374-46-0

1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2856881
CAS No.: 852374-46-0
M. Wt: 385.46
InChI Key: PXOJIPJSNRVWAH-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

One area of application for similar compounds involves antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural motifs similar to the compound , have been synthesized and shown to exhibit significant antioxidant activity. Some of these compounds displayed antioxidant activity approximately 1.4 times higher than ascorbic acid. Furthermore, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives identified as highly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Heterocyclic Synthesis

Another potential application lies in the field of heterocyclic synthesis. Compounds containing the aminophenylethanone group, similar to the compound , have been utilized as critical intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are of interest for their biological and medicinal properties, demonstrating the utility of such structures in generating novel therapeutic agents (Salem et al., 2021).

NK1 Receptor Antagonist Synthesis

Moreover, the efficient synthesis of NK1 receptor antagonists, such as Aprepitant, highlights the importance of complex organic synthesis in developing therapeutics. The synthesis involves multiple steps, including condensation and diastereoselective transformations, showcasing the intricate chemistry involved in pharmaceutical development (Brands et al., 2003).

Anticancer Activity of Triazolothiadiazines

Additionally, triazolothiadiazine derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential of such compounds in cancer therapy. Some derivatives exhibited significant growth inhibitory effects against renal cancer and leukemia cell lines (Arandkar & Vedula, 2018).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c20-15-7-5-6-14(12-15)19-22-21-16-8-9-17(23-25(16)19)27-13-18(26)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJIPJSNRVWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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